{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3-METHYL-2-THIENYL)METHANONE
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Overview
Description
{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3-METHYL-2-THIENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a benzyloxyphenyl group and a thienylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3-METHYL-2-THIENYL)METHANONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Benzyloxyphenyl Group: This step can be achieved through nucleophilic substitution reactions where a benzyloxy group is introduced to the piperazine ring.
Attachment of the Thienylmethanone Moiety: The final step involves the coupling of the thienylmethanone group to the piperazine ring, which can be facilitated by Suzuki–Miyaura coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3-METHYL-2-THIENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3-METHYL-2-THIENYL)METHANONE is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials with unique properties.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3-METHYL-2-THIENYL)METHANONE involves its interaction with specific molecular targets. The benzyloxyphenyl group can interact with hydrophobic pockets in proteins, while the thienylmethanone moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-indol-4-yl)piperazinomethanone
- Piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole .
Uniqueness
{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3-METHYL-2-THIENYL)METHANONE is unique due to its combination of a benzyloxyphenyl group and a thienylmethanone moiety. This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
(3-methylthiophen-2-yl)-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-18-11-16-28-22(18)23(26)25-14-12-24(13-15-25)20-7-9-21(10-8-20)27-17-19-5-3-2-4-6-19/h2-11,16H,12-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPIBVKXQNUTEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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